molecular formula C3H6ClNO B104489 2-Chloro-N-methylacetamide CAS No. 96-30-0

2-Chloro-N-methylacetamide

Cat. No.: B104489
CAS No.: 96-30-0
M. Wt: 107.54 g/mol
InChI Key: HOZLOOPIXHWKCI-UHFFFAOYSA-N
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Description

2-Chloro-N-methylacetamide: is an organic compound with the molecular formula C3H6ClNO . It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in the synthesis of various pharmaceutical and chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylacetamide can be synthesized through the reaction of chloroacetyl chloride with methylamine . The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methylacetamide depends on its application. In pharmaceutical synthesis, it acts as a building block for the creation of more complex molecules. Its reactivity is primarily due to the presence of the chloro and acetamide functional groups, which participate in various chemical reactions .

Comparison with Similar Compounds

  • 2-Chloro-N,N-dimethylacetamide
  • 2-Chloro-N-ethylacetamide
  • 2-Chloro-N,N-diethylacetamide

Comparison: 2-Chloro-N-methylacetamide is unique due to its specific reactivity and applications. Compared to its dimethyl and diethyl counterparts, it offers different steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

2-chloro-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZLOOPIXHWKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242065
Record name 2-Chloro-N-methylacetamide
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Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96-30-0
Record name 2-Chloro-N-methylacetamide
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Record name 2-Chloro-N-methylacetamide
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Record name 2-Chloro-N-methylacetamide
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Record name 2-Chloro-N-methylacetamide
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Record name 2-chloro-N-methylacetamide
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Record name 2-CHLORO-N-METHYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic application of 2-Chloro-N-methylacetamide highlighted in the research?

A1: this compound serves as a versatile building block in organic synthesis. The research demonstrates its utility in synthesizing various heterocyclic compounds. For example, it is a key precursor in the synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide [] and annulated 1,4-thiazin-3-one derivatives [].

Q2: Can you elaborate on the synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide using this compound? What are the optimal conditions for this reaction?

A2: Researchers successfully synthesized 2-(1H-1,2,4-triazol-1-yl) acetamide by reacting this compound with 1,2,4-triazole potassium salt []. The study identified optimal reaction conditions as follows: a reaction temperature of approximately 80°C, a reaction time of 4 hours, and a molar ratio of 1.3:1 for 1,2,4-triazole potassium salt to 2-Chloro-N-methylamine. This yielded 2-(1H-1,2,4-triazol-1-yl) acetamide at 87.5% [].

Q3: How is this compound used in the synthesis of annulated 1,4-thiazin-3-ones?

A3: The research highlights a synthetic route to annulated 1,4-thiazin-3-ones employing a reaction between this compound derivatives and sodium sulfide, catalyzed by ferric chloride (FeCl3) []. This method offers a straightforward approach to accessing diverse 1,4-thiazin-3-one structures.

Q4: Besides its use in synthesis, has this compound found applications in analytical chemistry?

A4: Yes, this compound is utilized as a derivatizing agent for analyzing chloroacetyl chloride (CAC) in air samples []. It reacts with CAC to form N-(9-anthracenylmethyl)-2-chloro-N-methylacetamide, which is then detectable via high-performance liquid chromatography with fluorescence detection [].

Q5: What are the structural characteristics of this compound?

A5: this compound (C3H6ClNO) exhibits interesting structural features. It exists in two crystallographically independent molecular forms within its asymmetric unit []. One form exists as a planar molecule, while the other adopts a slightly twisted conformation. These two forms alternate in layers within the crystal structure [].

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